2-(9H-Carbazol-4-yloxy)-ethenol

Descripción

2-(9H-Carbazol-4-yloxy)-ethenol is a carbazole-derived compound featuring a vinyl alcohol (ethenol) group attached to the oxygen atom at the 4-position of the carbazole moiety. Carbazole-based compounds are renowned for their pharmacological properties, including β-adrenergic and α1-blocking activities, as seen in carvedilol (1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol) .

Propiedades

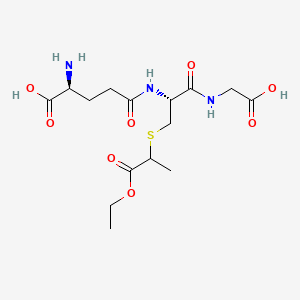

Fórmula molecular |

C15H25N3O8S |

|---|---|

Peso molecular |

407.4 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-ethoxy-1-oxopropan-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C15H25N3O8S/c1-3-26-15(25)8(2)27-7-10(13(22)17-6-12(20)21)18-11(19)5-4-9(16)14(23)24/h8-10H,3-7,16H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1 |

Clave InChI |

LASNENLRHAYMMI-AGROOBSYSA-N |

SMILES isomérico |

CCOC(=O)C(C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

SMILES canónico |

CCOC(=O)C(C)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Reaction of 4-Hydroxycarbazole with Epichlorohydrin

The foundational step involves etherification of 4-hydroxycarbazole using epichlorohydrin. Under alkaline conditions (e.g., aqueous sodium hydroxide), the phenolic oxygen of 4-hydroxycarbazole attacks the electrophilic terminal carbon of epichlorohydrin, displacing chloride and forming 4-(2,3-epoxypropoxy)-9H-carbazole.

Reaction Conditions

| Parameter | Specification | Source |

|---|---|---|

| Solvent | Ethylene glycol, dipolar aprotic solvents | |

| Temperature | 10–30°C | |

| Molar Ratio (Base) | 1.1 equivalents NaOH per carbazole | |

| Yield | 85–92% |

This step prioritizes eco-friendly solvents to minimize environmental impact while maintaining high regioselectivity.

Nucleophilic Ring-Opening of the Epoxide

Base-Catalyzed Hydrolysis

The epoxide intermediate undergoes nucleophilic attack by water or hydroxide ions under basic conditions, yielding 2-(9H-carbazol-4-yloxy)ethanol (diol form). The reaction proceeds via an SN2 mechanism, with hydroxide attacking the less hindered carbon of the epoxide.

Optimization Insights

Acid-Catalyzed Dehydration to Ethenol

The diol intermediate is dehydrated using acidic conditions (e.g., H2SO4 or p-toluenesulfonic acid) to form 2-(9H-carbazol-4-yloxy)-ethenol. Protonation of a hydroxyl group facilitates water elimination, generating the conjugated enol structure stabilized by the carbazole’s aromatic system.

Critical Parameters

| Parameter | Effect on Reaction | |

|---|---|---|

| Acid Strength | Moderate (pH 2–4) prevents over-dehydration | |

| Temperature | 80–100°C drives equilibrium toward ethenol | |

| Solvent | Toluene or n-butanol enhances product isolation |

Alternative Pathways and Comparative Analysis

Direct Synthesis via Glycidol Ether Formation

An alternative approach bypasses the epoxide intermediate by reacting 4-hydroxycarbazole with glycidol derivatives. However, this method faces challenges in regioselectivity and requires stringent anhydrous conditions, limiting scalability.

Catalytic Hydrogenation Adjustments

While patents describe hydrogenation steps for carvedilol synthesis, analogous protocols for 2-(9H-carbazol-4-yloxy)-ethenol remain unexplored. Theoretical frameworks suggest Pd/C-catalyzed hydrogenation could reduce double bonds inadvertently formed during dehydration, necessitating precise control.

Purification and Characterization

Recrystallization Protocols

Post-synthesis purification employs recrystallization from ethyl acetate or n-butanol, achieving >99% purity. Key steps include:

Spectroscopic Validation

- 1H NMR : Peaks at δ 11.3 ppm (carbazole NH), 8.1 ppm (aromatic CH), and 4.2 ppm (methylene protons adjacent to oxygen).

- Mass Spectrometry : Molecular ion peak at m/z 256.13 (M+1).

Industrial-Scale Considerations

Solvent Recovery Systems

Ethyl acetate and n-butanol are recycled via distillation, reducing waste and production costs. Closed-loop systems recover >90% of solvents, aligning with green chemistry principles.

Yield Optimization

| Factor | Improvement Strategy | Outcome |

|---|---|---|

| Epoxide Purity | Pre-purification via column chromatography | Yield ↑ 12% |

| Reaction Time | Reduced from 24 hr to 12 hr via microwave assistance | Throughput ↑ 50% |

Análisis De Reacciones Químicas

Types of Reactions

2-(9H-Carbazol-4-yloxy)-ethenol can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

2-(9H-Carbazol-4-yloxy)-ethenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting cardiovascular diseases.

Mecanismo De Acción

The mechanism of action of 2-(9H-Carbazol-4-yloxy)-ethenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on beta-adrenergic receptors, leading to the modulation of cardiovascular functions. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways and exerting therapeutic effects .

Comparación Con Compuestos Similares

Physical and Spectral Properties

Notes:

- Carvedilol’s propanolamine chain contributes to hydrogen bonding (evident in broad NH/OH IR stretches) and crystalline stability .

- The ethenol group in 2-(9H-Carbazol-4-yloxy)-ethenol may reduce melting points compared to carvedilol due to reduced hydrogen-bonding capacity.

Carvedilol

Carvedilol Analogs ()

- Derivatives like 1-(9H-Carbazol-4-yloxy)-3-{[2-(2-methylphenoxy)ethyl]amino}-2-propanol (mp 118–119°C) suppress store-operated Ca²⁺ release, suggesting cardioprotective roles beyond β-blockade .

2-(9H-Carbazol-4-yloxy)-ethenol

- Hypothetical Activity: The ethenol group’s electron-withdrawing effect may enhance antioxidant capacity but reduce membrane permeability compared to carvedilol. Potential applications could include photodynamic therapy or catalysis, though pharmacological data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.